An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-boronic acid (CAS 847818-64-8)
An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-boronic acid (CAS 847818-64-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Isobutyl-1H-pyrazole-5-boronic acid, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and explores its relevance in the context of drug discovery, particularly as a scaffold for kinase inhibitors.
Core Compound Information
1-Isobutyl-1H-pyrazole-5-boronic acid is a substituted pyrazole derivative featuring an isobutyl group at the N1 position of the pyrazole ring and a boronic acid moiety at the C5 position. This unique structure makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 847818-64-8 | [1][2][3][4] |
| Molecular Formula | C₇H₁₃BN₂O₂ | [1][5] |
| Molecular Weight | 168.00 g/mol | [1] |
| Synonyms | (1-Isobutyl-1H-pyrazol-5-yl)boronic acid, 2-Isobutyl-2H-pyrazole-3-boronic acid | [3] |
| Physical State | Solid | [5] |
| Purity | Typically ≥98% | [5] |
Synthesis of 1-Isobutyl-1H-pyrazole-5-boronic acid
The synthesis of pyrazole boronic acids can be achieved through various methods. A common approach involves the lithiation of an N-substituted pyrazole followed by quenching with a trialkyl borate and subsequent hydrolysis. While a specific protocol for 1-isobutyl-1H-pyrazole-5-boronic acid is not detailed in the available literature, a general procedure can be adapted from the synthesis of similar pyrazole boronic acid pinacol esters.[6]
Experimental Protocol: Synthesis of a 1-Substituted-1H-pyrazole-5-boronic acid derivative (General Procedure)
Materials:
-
1-Isobutyl-1H-pyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (or another suitable trialkyl borate)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
n-Hexane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-isobutyl-1H-pyrazole (1.0 eq) and anhydrous THF.
-
Cool the reaction mixture to -60°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -50°C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) dropwise, again keeping the internal temperature below -50°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pinacol ester.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane) to yield the 1-isobutyl-1H-pyrazole-5-boronic acid pinacol ester.
-
The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester if required.
dot
Caption: General workflow for the synthesis of pyrazole boronic esters.
Application in Suzuki-Miyaura Cross-Coupling Reactions
1-Isobutyl-1H-pyrazole-5-boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds.[7] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with 1-Isobutyl-1H-pyrazole-5-boronic acid (General Procedure)
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
1-Isobutyl-1H-pyrazole-5-boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Argon gas for inert atmosphere
Procedure:
-
To a Schlenk tube, add the aryl halide, 1-isobutyl-1H-pyrazole-5-boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with argon three times to establish an inert atmosphere.
-
Add the degassed solvent system to the tube.
-
Seal the tube and heat the reaction mixture at 80-100°C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[9]
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
Role in Drug Discovery: Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in clinically successful drugs.[11] Pyrazole-containing compounds are particularly prominent as kinase inhibitors, which are a major class of targeted cancer therapies.[12][13] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[11]
Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Pyrazole-based inhibitors have been developed to target various kinase families, including:
-
Akt (Protein Kinase B): A key node in the PI3K-Akt-mTOR pathway, which is critical for cell survival and proliferation.[11]
-
Aurora Kinases: Essential for cell division (mitosis), and their inhibition can lead to cancer cell death.[11]
-
Cyclin-Dependent Kinases (CDKs): Regulate the cell cycle, and their inhibition can cause cell cycle arrest.[12]
-
Janus Kinases (JAKs): Involved in cytokine signaling and are important targets in inflammatory diseases and some cancers.[13]
dot
Caption: A simplified representation of a kinase signaling pathway (e.g., PI3K/Akt) and its inhibition by a pyrazole-based inhibitor.[14]
Safety and Handling
1-Isobutyl-1H-pyrazole-5-boronic acid should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
This information is based on related compounds and should be confirmed with the specific SDS for CAS 847818-64-8.
Conclusion
1-Isobutyl-1H-pyrazole-5-boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key reagent for the development of novel compounds, particularly in the field of medicinal chemistry. The prevalence of the pyrazole scaffold in clinically approved kinase inhibitors underscores the potential of derivatives of this compound in the discovery of new therapeutics for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this important chemical entity in their work.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. 847818-64-8|(1-Isobutyl-1H-pyrazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 847818-64-8,(1-Isobutyl-1H-pyrazol-5-yl)boronic acid [weeiboo.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
(Note: Image is a placeholder for the chemical reaction scheme)

